![molecular formula C13H12N4O2 B14342604 4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]aniline CAS No. 106132-44-9](/img/structure/B14342604.png)
4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]aniline is an organic compound belonging to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This compound is specifically known for its applications in dyeing processes and its potential use in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]aniline typically involves a diazotization reaction followed by azo coupling. The process begins with the nitration of 2-methyl aniline to form 2-methyl-4-nitroaniline. This intermediate is then diazotized using sodium nitrite in the presence of hydrochloric acid at low temperatures. The resulting diazonium salt is subsequently coupled with aniline under alkaline conditions to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]aniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite.
Oxidation: Potassium permanganate or chromium trioxide.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: 4-[(E)-(2-Methyl-4-aminophenyl)diazenyl]aniline.
Oxidation: Various oxidized derivatives depending on the specific conditions.
Substitution: Halogenated or sulfonated derivatives of the original compound.
Aplicaciones Científicas De Investigación
4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]aniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biological stain due to its vivid color.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the dyeing of textiles and as a colorant in various industrial applications.
Mecanismo De Acción
The mechanism of action of 4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]aniline involves its interaction with biological molecules. The compound can intercalate into DNA, disrupting its function and leading to potential antibacterial effects. The azo group can also undergo reduction in biological systems, forming reactive intermediates that can interact with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
4-[(4-Nitrophenyl)diazenyl]aniline: Similar structure but lacks the methyl group.
4-[(2-Nitrophenyl)diazenyl]aniline: Similar structure but with a different substitution pattern on the aromatic ring.
Uniqueness
4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]aniline is unique due to the presence of both the methyl and nitro groups, which influence its chemical reactivity and potential applications. The specific substitution pattern enhances its stability and makes it suitable for various industrial and research applications.
Propiedades
Número CAS |
106132-44-9 |
|---|---|
Fórmula molecular |
C13H12N4O2 |
Peso molecular |
256.26 g/mol |
Nombre IUPAC |
4-[(2-methyl-4-nitrophenyl)diazenyl]aniline |
InChI |
InChI=1S/C13H12N4O2/c1-9-8-12(17(18)19)6-7-13(9)16-15-11-4-2-10(14)3-5-11/h2-8H,14H2,1H3 |
Clave InChI |
HYIBUZDVSWTRTQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)[N+](=O)[O-])N=NC2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Trimethylsilyl)oxy]-2,5-dihydro-1H-1lambda~5~-phosphol-1-one](/img/structure/B14342523.png)
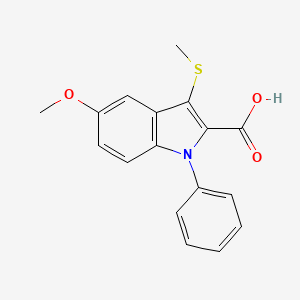
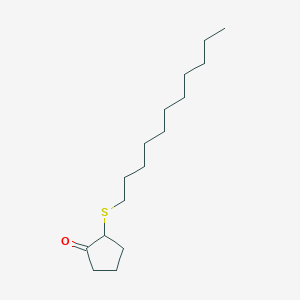
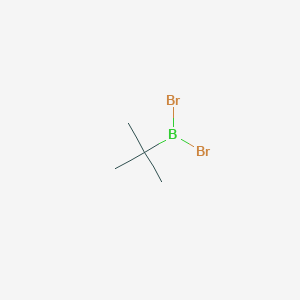
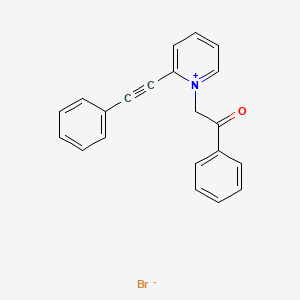
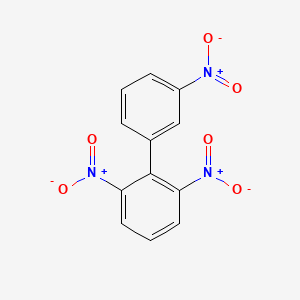

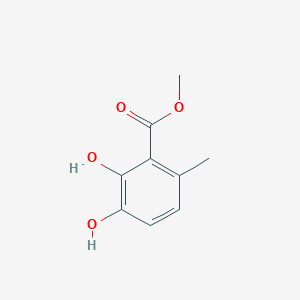
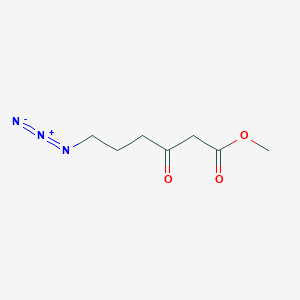

![2,6-Di-tert-butyl-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenol](/img/structure/B14342588.png)
![1,3-Bis[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea](/img/structure/B14342599.png)

![Manganese(2+) bis[tris(trimethylsilyl)methanide]](/img/structure/B14342616.png)
